6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group, to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1H-pyrazolo[3,4-d]pyrimidine
- 6-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine
- 6-Methylthio-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and enhances the compound’s potential as a versatile scaffold in drug design .
Properties
Molecular Formula |
C5H2N4OS |
---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11) |
InChI Key |
BUKCPMZEAMNAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=S)N=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.